The Natural Occurrence and Pharmacological Significance of (S)-5-Amino-2-hydroxypentanoic Acid
The Natural Occurrence and Pharmacological Significance of (S)-5-Amino-2-hydroxypentanoic Acid
Executive Summary
(S)-5-Amino-2-hydroxypentanoic acid (also known as δ -amino- α -hydroxyvaleric acid) is a highly specialized, chiral non-proteinogenic amino acid. For drug development professionals and natural product chemists, this molecule presents a fascinating duality: it serves as a robust structural cornerstone in the chemical defenses of marine invertebrates and acts as a potent neuropharmacological hybrid in mammalian systems. This whitepaper synthesizes the ecological origins, biosynthetic pathways, receptor pharmacology, and laboratory protocols associated with this unique compound.
Ecological Context and Natural Occurrences
Marine Porifera (Sponges) and Chemical Defense
In marine ecosystems, sessile organisms such as sponges rely entirely on complex secondary metabolites for defense against predation and biofouling. (S)-5-Amino-2-hydroxypentanoic acid is a critical building block of anchinopeptolides A–D , a class of dimeric peptide alkaloids isolated from the Mediterranean sponges Anchinoe tenacior and Phorbas tenacior[1].
These alkaloids feature a central pyrrolidinone core formed by the aldol dimerization of an α -keto amide, which is linked to a naturally occurring tripeptide containing the 5-amino-2-hydroxypentanoic acid residue[2].
-
Causality in Evolution: The incorporation of this unusual α -hydroxy- ω -amino acid provides profound proteolytic stability. By deviating from standard α -amino acid peptide bonds, the sponge prevents enzymatic degradation by predators while enabling the metabolite to bind with high affinity to somatostatin, human B2 bradykinin, and neuropeptide Y receptors[1].
Microbial Metabolism and Oxidative Stress
Beyond marine environments, this compound is generated via microbial fermentation. In Leuconostoc mesenteroides, a typical heterofermentative lactic acid bacterium, amino acid transformation yields antioxidative metabolites to survive high-stress fermentation conditions. Specifically, the conjugated derivative N-(5-amino-2-hydroxy-1-oxopentyl)-tyrosine has been isolated from its culture medium[3]. The formation of the amide bond with the carbonyl group of 5-amino-2-hydroxypentanoic acid acts as a metabolic sink, resulting in a compound with significant DPPH radical-scavenging activity[3].
Biosynthetic Pathways and Metabolic Origins
The biosynthesis of (S)-5-amino-2-hydroxypentanoic acid is intimately linked to the catabolism of basic amino acids, bypassing standard ribosomal peptide synthesis.
-
Transamination: The pathway begins with L-ornithine, which undergoes transamination at the α -amino group to yield 5-amino-2-oxopentanoic acid.
-
Stereoselective Reduction: A stereospecific α -keto acid reductase utilizes NAD(P)H to reduce the α -keto group, strictly yielding the (S)-enantiomer. This stereocenter is non-negotiable for its downstream biological activity.
-
Marine Alkaloid Assembly: In sponges, this precursor is coupled with arginine-derived guanidines and tyrosine-derived hydroxystyrylamines to form the anchinopeptolide monomers[2].
Biosynthetic progression from L-Ornithine to Anchinopeptolide marine alkaloids.
Neuropharmacological Significance
In mammalian neurochemistry, (S)-5-amino-2-hydroxypentanoic acid (designated pharmacologically as (S)-2-OH-DAVA ) serves as a highly valuable structural hybrid. It merges the features of the GABA-B receptor agonist (R)-(-)-4-amino-3-hydroxybutyric acid and the antagonist 5-aminovaleric acid (DAVA)[].
-
Causality in Structure-Activity Relationship (SAR): The introduction of the α -hydroxyl group restricts the conformational flexibility of the pentanoic acid backbone. Molecular modeling demonstrates that the low-energy conformation of (S)-2-OH-DAVA perfectly superimposes with the active pharmacophore of GABA-B ligands. Consequently, it exhibits a moderately potent, stereoselective affinity for GABA-B receptor sites, acting as a competitive antagonist without significantly affecting GABA-A receptors or synaptosomal GABA uptake mechanisms[].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the isolation and synthetic utilization of the target compound.
Protocol 1: Self-Validating Isolation from Marine Sponges
-
Extraction: Lyophilize 500 g of Anchinoe tenacior tissue. Extract exhaustively with MeOH/CH₂Cl₂ (1:1, v/v). Causality: This specific solvent ratio ensures the capture of both polar peptide derivatives and lipophilic components, preventing the loss of amphiphilic alkaloids.
-
Solvent Partitioning: Concentrate the extract in vacuo and partition between H₂O and EtOAc. The aqueous layer retains the highly polar 5-amino-2-hydroxypentanoic acid derivatives.
-
Chromatographic Purification: Subject the aqueous fraction to size-exclusion chromatography (Sephadex LH-20, eluting with MeOH).
-
Self-Validation: Purify active fractions via RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). Confirm the absolute configuration of the α -hydroxy center using circular dichroism (CD) spectroscopy and validate the carbon connectivity via 2D NMR (COSY, HMBC)[3].
Protocol 2: Biomimetic Synthesis of Anchinopeptolide Precursors
Based on the seminal total synthesis methodology established by [2]:
-
Guanidinylation: React (S)-5-amino-2-hydroxypentanoic acid with N,N'-bis-Boc-1-guanidylpyrazole to yield the protected arginic acid derivative (77% yield). Causality: Direct selective protection of arginic acid is highly inefficient; utilizing the pre-formed α -hydroxy acid circumvents regioselectivity issues[2].
-
Amidation: Couple the resulting acid with the corresponding amine using DCC and HOBT in MeCN to form the hydroxy amide.
-
Oxidation & Dimerization: Oxidize the α -hydroxyl group using Dess-Martin periodinane to form the α -keto amide. Subject this intermediate to NaH in THF to trigger a kinetically controlled aldol dimerization. Causality: Kinetically controlled conditions are strictly required to prevent the thermodynamic epimerization of the delicate chiral centers during hemiaminal formation[2].
Self-validating workflow for the isolation and characterization of marine metabolites.
Quantitative Data Presentation
The following table summarizes the physicochemical and pharmacological parameters of (S)-5-amino-2-hydroxypentanoic acid and its derivatives.
| Parameter | Value | Biological/Chemical Significance |
| Compound Name | (S)-5-Amino-2-hydroxypentanoic acid | Target chiral metabolite |
| PubChem CID | 11029889 | Standardized chemical identifier[5] |
| Exact Mass | 133.0739 Da | Monoisotopic mass required for HR-MS validation[5] |
| Topological Polar Surface Area | 83.6 Ų | Indicates high hydrophilicity; dictates aqueous extraction protocols[5] |
| GABA-B Receptor Affinity | Moderately Potent Antagonist | Low-energy conformation mimics endogenous GABA-B ligands[] |
| Somatostatin Receptor Binding | 62–73% Displacement (at 5 μg/mL) | Mediated by anchinopeptolide B-D derivatives[2] |
| Bradykinin B2 Binding | 52–71% Displacement (at 5 μg/mL) | Demonstrates broad-spectrum GPCR interaction of the dimer[2] |
References
-
Snider, B. B., Song, F., & Foxman, B. M. (2000). Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D. The Journal of Organic Chemistry, 65(3), 793-800.
-
Lee, S. J., et al. (2015). Isolation and antioxidative activity of amino acid derivatives produced by Leuconostoc mesenteroides. Biotechnology and Bioprocess Engineering, 20, 331-336.
-
Kristiansen, U., et al. (1992). Hydroxylated analogues of 5-aminovaleric acid as 4-aminobutyric acidB receptor antagonists: stereostructure-activity relationships. Journal of Neurochemistry, 58(3), 1150-1159.
-
Casapullo, A., Minale, L., & Zollo, F. (1994). Four New Dimeric Peptide Alkaloids, Anchinopeptolides B-D, and Cycloanchinopeptolide C, Congeners of Anchinopeptolide A, from the Mediterranean Marine Sponge Anchinoe tenacior. Tetrahedron, 50(22), 6603-6614.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11029889, 5-Amino-2-hydroxypentanoic acid.
